4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 2-bromobenzoyl group and a pyran-2-one moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 2-bromobenzoyl chloride with piperidine to form the 2-bromobenzoyl-piperidine intermediate. This intermediate is then reacted with 6-methyl-2H-pyran-2-one under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The bromine atom in the 2-bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups in place of the bromine atom.
Scientific Research Applications
4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-((1-(2-chlorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one: Similar structure with a chlorine atom instead of bromine.
4-((1-(2-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one imparts unique chemical reactivity compared to its chlorine and fluorine analogs. This can influence its behavior in chemical reactions and its potential biological activities, making it a compound of interest for further study.
Biological Activity
The compound 4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic molecule characterized by its unique structural features, including a pyran ring, a piperidine moiety, and a bromobenzoyl substituent. With the molecular formula C18H18BrNO4 and a molecular weight of 392.2 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.
Structural Characteristics
The compound's structure contributes to its biological activity through various functional groups that facilitate interactions with biological targets. The presence of both the piperidine and pyran moieties enhances its pharmacological profile, allowing it to modulate enzyme activities and receptor interactions.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈BrNO₄ |
Molecular Weight | 392.2 g/mol |
CAS Number | 1795423-70-9 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor and a receptor antagonist . Its potential applications in medicinal chemistry make it a candidate for drug development targeting various diseases.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to platelet aggregation and other pathways influenced by piperidine derivatives.
- Receptor Modulation : Similar compounds have demonstrated activity as antagonists at anaphylatoxin receptors, suggesting that this compound may also interact with similar receptor systems.
Case Studies and Research Findings
Recent studies have explored the biological activity of structurally related compounds, providing insights into the potential applications of this compound.
Study 1: Inhibition of Enzymatic Activity
A study investigated the inhibitory effects of various piperidine derivatives on cytochrome P450 enzymes, revealing that modifications to the piperidine ring significantly influenced enzyme inhibition profiles. The presence of the bromobenzoyl group was found to enhance binding affinity .
Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of related compounds on HepG2 liver cancer cells, measuring IC50 values to determine potency. Compounds with structural similarities exhibited varying degrees of cytotoxicity, indicating that the presence of the piperidine moiety may enhance anticancer activity .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, comparisons were made with structurally similar compounds.
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Methyl-2H-pyran-2-one | Contains a pyran ring | Limited biological activity |
1-(2-Bromobenzoyl)piperidine | Contains piperidine and bromobenzoyl groups | Moderate receptor activity |
4-Bromo-6-methylpyran | Similar methyl and bromine substitutions | Lacks piperidine moiety |
These comparisons highlight the enhanced biological activity attributed to the unique combination of functionalities present in this compound.
Properties
IUPAC Name |
4-[1-(2-bromobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-12-10-14(11-17(21)23-12)24-13-6-8-20(9-7-13)18(22)15-4-2-3-5-16(15)19/h2-5,10-11,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRBBJPZBQWGGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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